4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,3-cyclohexanedione with sulfur and a suitable carboxylating agent under acidic conditions to form the benzothiophene ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the benzothiophene ring.
Scientific Research Applications
4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiophene core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, lacking the dimethyl and carboxylic acid substituents.
4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Similar structure but without the dimethyl groups.
4,4-dimethyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid: A structurally related compound with a nitrogen atom in place of sulfur.
Uniqueness
4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the presence of both the dimethyl groups and the carboxylic acid functionality, which can influence its chemical reactivity and biological activity. The combination of these features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1555131-81-1 |
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Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
4,4-dimethyl-6,7-dihydro-5H-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H14O2S/c1-11(2)5-3-4-8-9(11)7(6-14-8)10(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
KJSQMLCOAOKWON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C(=CS2)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
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